

5-(Trifluoromethyl)isoquinoline CAS number

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)isoquinoline

Cat. No.: B3090081

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Core Identity and Physicochemical Profile Chemical Identification

- Systematic Name: **5-(Trifluoromethyl)isoquinoline**
- CAS Number: 120568-09-4[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₁₀H₆F₃N[\[1\]](#)
- Molecular Weight: 197.16 g/mol [\[1\]](#)

The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a cornerstone in modern medicinal chemistry, primarily due to its profound impact on a molecule's pharmacokinetic and pharmacodynamic properties.[\[3\]](#) Its inclusion can significantly enhance:

- Metabolic Stability: The high strength of the carbon-fluorine bond renders the -CF₃ group resistant to metabolic degradation, prolonging the *in vivo* half-life of a drug candidate.[\[3\]](#)
- Lipophilicity: The trifluoromethyl group increases the overall lipophilicity of a molecule, which can improve its ability to permeate cellular membranes.[\[3\]](#)[\[4\]](#)
- Binding Affinity: As a strong electron-withdrawing group, the -CF₃ moiety can modulate the electronic environment of the parent molecule, potentially leading to more potent interactions with biological targets.[\[3\]](#)[\[4\]](#)

The Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.^{[3][5]} Derivatives of isoquinoline have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.^[5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **5-(Trifluoromethyl)isoquinoline** is presented in the table below.

Property	Value	Source
CAS Number	120568-09-4	[1] [2]
Molecular Formula	C ₁₀ H ₆ F ₃ N	[1]
Molecular Weight	197.16 g/mol	[1]
Physical State	Liquid	[6]
Boiling Point	~190-195 °C	[6]
Solubility	Good solubility in common organic solvents	[6]

Spectroscopic data for this compound would be expected to show characteristic signals in ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy consistent with the substituted isoquinoline structure. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

Synthesis and Mechanistic Considerations

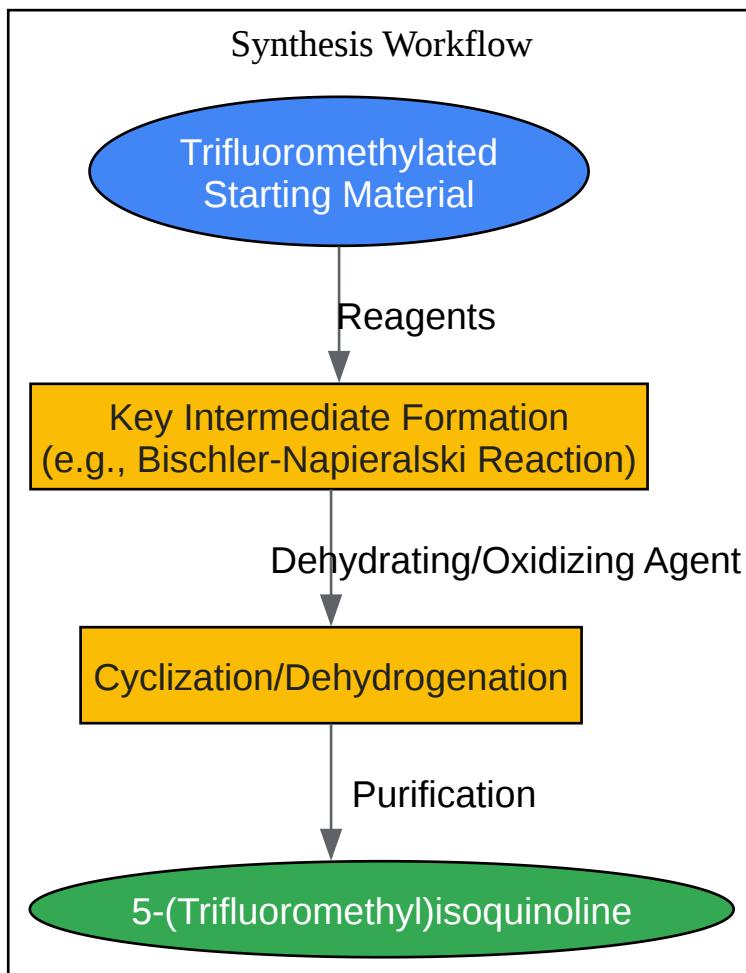
The synthesis of trifluoromethylated isoquinolines is a topic of significant interest, with various strategies developed to introduce the -CF₃ group at different positions on the isoquinoline core. The chosen synthetic route is highly dependent on the desired substitution pattern.^[7]

General Synthetic Strategies

Several methodologies can be employed for the synthesis of trifluoromethylated isoquinolines, including:

- Radical Trifluoromethylation: This approach often utilizes reagents like the Togni reagent to introduce the $-CF_3$ group onto a pre-formed heterocyclic system.[7]
- Transition-Metal-Catalyzed Cross-Coupling Reactions: These methods can be used to couple a trifluoromethyl source with a suitably functionalized isoquinoline precursor.
- Construction of the Isoquinoline Ring from Trifluoromethylated Precursors: This strategy involves building the isoquinoline scaffold from starting materials that already contain the trifluoromethyl group.[8]

The following diagram illustrates a generalized workflow for the synthesis of a substituted isoquinoline, which can be adapted for **5-(Trifluoromethyl)isoquinoline**.



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Caption: Generalized synthetic workflow for producing trifluoromethylated isoquinolines.

Plausible Experimental Protocol

While a specific, detailed protocol for the synthesis of **5-(Trifluoromethyl)isoquinoline** is not readily available in the provided search results, a plausible route can be conceptualized based on established methods for isoquinoline synthesis, such as the Bischler-Napieralski reaction followed by dehydrogenation.^[8] The key challenge in this specific synthesis would be the electron-withdrawing nature of the trifluoromethyl group, which deactivates the aromatic ring towards electrophilic substitution.^[8]

Step 1: N-Acylation of a Substituted Phenethylamine A suitable starting material, such as 2-bromo-4-(trifluoromethyl)phenethylamine, would be acylated, for example with acetyl chloride, in the presence of a base like triethylamine.

Step 2: Intramolecular Cyclization (Bischler-Napieralski type) The resulting N-acylated intermediate would then be subjected to intramolecular cyclization using a strong dehydrating agent such as phosphorus pentoxide or phosphoryl chloride.^[9]

Step 3: Dehydrogenation The resulting dihydroisoquinoline would then be oxidized to the aromatic **5-(Trifluoromethyl)isoquinoline** using an oxidizing agent like palladium on carbon or manganese dioxide.^[9]

Applications in Drug Discovery and Chemical Biology

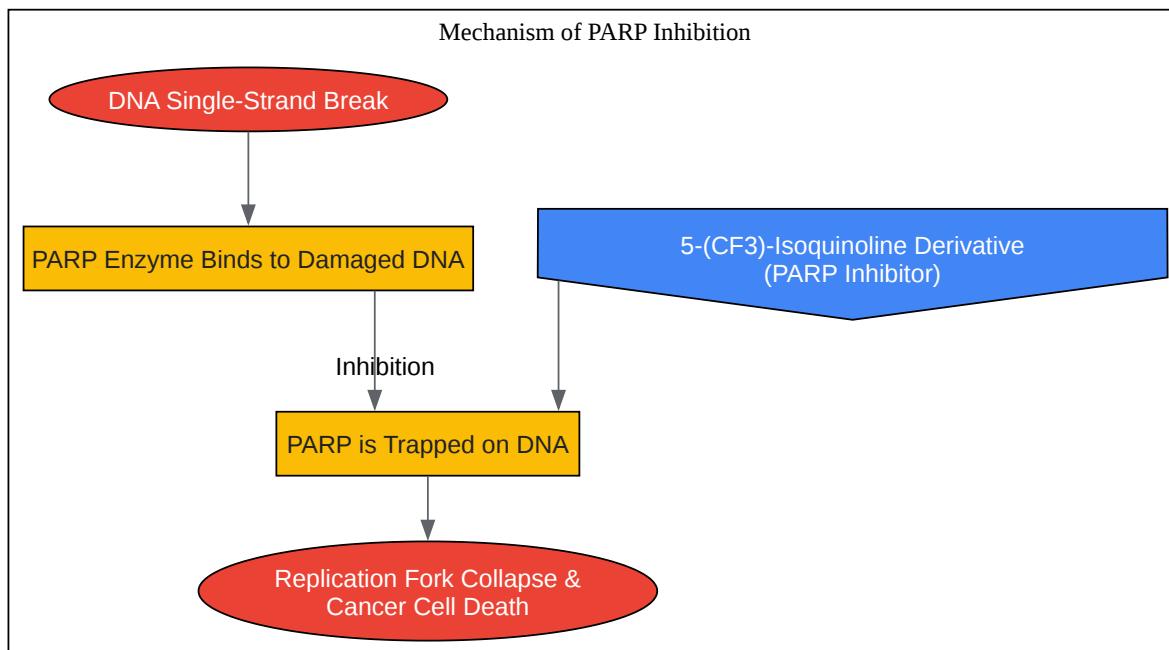
Trifluoromethylated isoquinolines are valuable scaffolds in drug discovery due to their potential to interact with a variety of biological targets.^[7]

Enzyme Inhibition

The isoquinoline core is a well-established pharmacophore for the inhibition of various enzymes. For instance, the isoquinolin-1(2H)-one scaffold, a close derivative, is known to be a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.^[3] PARP inhibitors are a

class of targeted cancer therapies. The introduction of a trifluoromethyl group can enhance the binding affinity and selectivity of these inhibitors.

The diagram below illustrates the general mechanism of PARP inhibition.



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Caption: Simplified mechanism of PARP inhibition leading to cancer cell death.

Anticancer Potential

Several trifluoromethylated quinoline and isoquinoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.^[7] Their mechanisms of action are diverse and can include the inhibition of topoisomerases, disruption of microtubule polymerization, and induction of apoptosis.^[5]

Safety, Handling, and Storage

Proper handling and storage of **5-(Trifluoromethyl)isoquinoline** are crucial to ensure laboratory safety. The following information is a summary of general safety precautions and should be supplemented with a thorough review of the material's specific Safety Data Sheet (SDS).

Hazard Identification

- Classification: Irritant.[\[1\]](#) May cause skin, eye, and respiratory irritation.[\[10\]](#)

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[\[1\]](#)[\[10\]](#)
- Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[\[1\]](#)
- Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation is a risk, use a NIOSH/MSHA approved respirator.[\[11\]](#)

First Aid Measures

- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[1\]](#)[\[10\]](#)
- If on Skin: Wash with plenty of water.[\[10\]](#)
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.[\[10\]](#)
- If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[\[12\]](#)

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[10\]](#)
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[\[13\]](#)

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